molecular formula C13H17ClN4O B13910528 (7S)-2-chloro-8-cyclopentyl-7-ethyl-5,7-dihydropteridin-6-one

(7S)-2-chloro-8-cyclopentyl-7-ethyl-5,7-dihydropteridin-6-one

Cat. No.: B13910528
M. Wt: 280.75 g/mol
InChI Key: LEFGDEBZSGBXBK-JTQLQIEISA-N
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Description

(7S)-2-chloro-8-cyclopentyl-7-ethyl-5,7-dihydropteridin-6-one is a complex organic compound with a unique structure that includes a pteridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-2-chloro-8-cyclopentyl-7-ethyl-5,7-dihydropteridin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the pteridinone core. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(7S)-2-chloro-8-cyclopentyl-7-ethyl-5,7-dihydropteridin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced compounds. Substitution reactions can result in a variety of substituted pteridinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (7S)-2-chloro-8-cyclopentyl-7-ethyl-5,7-dihydropteridin-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure suggests that it may interact with enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of (7S)-2-chloro-8-cyclopentyl-7-ethyl-5,7-dihydropteridin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (7S)-2-chloro-8-cyclopentyl-7-ethyl-5,7-dihydropteridin-6-one apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with different molecular targets and exhibit distinct chemical and biological properties.

Properties

Molecular Formula

C13H17ClN4O

Molecular Weight

280.75 g/mol

IUPAC Name

(7S)-2-chloro-8-cyclopentyl-7-ethyl-5,7-dihydropteridin-6-one

InChI

InChI=1S/C13H17ClN4O/c1-2-10-12(19)16-9-7-15-13(14)17-11(9)18(10)8-5-3-4-6-8/h7-8,10H,2-6H2,1H3,(H,16,19)/t10-/m0/s1

InChI Key

LEFGDEBZSGBXBK-JTQLQIEISA-N

Isomeric SMILES

CC[C@H]1C(=O)NC2=CN=C(N=C2N1C3CCCC3)Cl

Canonical SMILES

CCC1C(=O)NC2=CN=C(N=C2N1C3CCCC3)Cl

Origin of Product

United States

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